Diethyl (difluoromethyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[difluoromethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2O3P/c1-3-9-11(8,5(6)7)10-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGLBKYBBUTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163803 | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478-53-1 | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethylphosphonic acid diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Organofluorine Chemistry in Medicinal and Agrochemical Sciences
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, impart profound changes to the parent molecule's physicochemical and biological profile. numberanalytics.comnumberanalytics.com
In medicinal chemistry, approximately 20% of all pharmaceuticals contain fluorine, including several blockbuster drugs. wikipedia.org The introduction of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, leading to a longer biological half-life. numberanalytics.com Furthermore, fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance bioavailability. numberanalytics.com This modification can also alter the acidity (pKa) of nearby functional groups, which is crucial for optimizing a drug's interaction with its biological target. numberanalytics.com
The agrochemical industry has also extensively harnessed the power of organofluorine chemistry, with some estimates suggesting that over 50% of modern agricultural chemicals contain C-F bonds. wikipedia.orgresearchgate.net Fluorinated pesticides and herbicides often exhibit enhanced efficacy, stability, and selectivity, contributing to improved crop protection and yields. researchgate.net
Table 1: Impact of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine Substitution | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. numberanalytics.com |
| Lipophilicity | Generally Increased | Fluorine can enhance the molecule's affinity for lipid environments, aiding membrane permeability. numberanalytics.com |
| Binding Affinity | Modulated | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonds, dipole interactions). |
| Acidity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent acidic protons. numberanalytics.com |
| Conformation | Influenced | Strategic placement of fluorine can induce specific molecular conformations favorable for binding to a target. |
The Role of Fluorinated Phosphonates As Phosphate Bioisosteres and Non Hydrolyzable Analogs
Phosphate (B84403) and pyrophosphate groups are ubiquitous in biology, playing critical roles in signal transduction, energy metabolism, and as structural components of nucleic acids. Consequently, molecules that can mimic these phosphate esters are invaluable tools for studying biological processes and for the development of therapeutic agents. bioorganica.com.uaresearchgate.net
Phosphonates, which replace a phosphate ester oxygen with a carbon atom (P-C bond instead of a P-O-C bond), are a well-established class of phosphate mimics. However, the introduction of fluorine atoms onto this carbon, particularly to form the difluoromethylenephosphonate (–CF₂P(O)(OR)₂) group, creates a superior bioisostere. researchgate.netresearchgate.net The two electron-withdrawing fluorine atoms make the phosphorus atom more electrophilic and adjust the pKa values of the phosphonate (B1237965) to more closely resemble those of a natural phosphate group. researchgate.net
Crucially, the P-C bond is resistant to enzymatic and chemical hydrolysis, which readily cleaves the P-O bond of phosphates. bioorganica.com.uanih.gov This makes difluoromethylene phosphonates "non-hydrolyzable analogs" of phosphates. This stability allows them to act as potent and stable inhibitors of enzymes that process phosphate-containing substrates, such as kinases and phosphatases. researchgate.net These non-hydrolyzable mimics are instrumental in structural biology for trapping enzyme-substrate complexes and in medicinal chemistry for designing drugs that target phosphate-binding sites. bioorganica.com.uanih.gov
Table 2: Comparison of Phosphate and Fluorinated Phosphonate Properties
| Feature | Phosphate (–OPO₃²⁻) | Difluoromethylenephosphonate (–CF₂PO₃²⁻) |
| Bridging Atom | Oxygen | Carbon |
| Hydrolytic Stability | Labile | Stable bioorganica.com.ua |
| pKa₂ | ~6.4 | Closer to that of phosphate compared to non-fluorinated phosphonates. researchgate.net |
| Geometry | Tetrahedral | Tetrahedral |
| Biological Role | Natural Substrate/Group | Non-hydrolyzable Bioisostere/Inhibitor researchgate.netresearchgate.net |
Historical Evolution of Difluoromethylene Phosphonate Chemistry
The journey to the sophisticated chemistry of difluoromethylene phosphonates began with the broader field of organofluorine chemistry, which saw its initial synthetic reports in the 19th century and gained significant momentum in the mid-20th century. numberanalytics.com The specific development of methods to synthesize α,α-difluorophosphonates is a more recent chapter in this history.
Early work in the 1950s laid the foundational groundwork for fluoroalkanephosphonic compounds. bioorganica.com.ua A notable milestone was the work of Soborovskii and Baina in 1959, who investigated the reaction of difluorochloromethane with sodium dialkyl phosphites. bioorganica.com.ua However, the field truly began to flourish from the 1980s onwards, driven by the increasing recognition of difluoromethylene phosphonates as valuable phosphate (B84403) bioisosteres. researchgate.netresearchgate.net
The development of synthetic methodologies has been a primary focus of research. Key strategies that have emerged include the nucleophilic displacement of halides, reactions involving difluorocarbene, and the fluorination of pre-formed phosphonates. researchgate.netnih.gov More recently, advanced catalytic methods, including photoredox and transition metal catalysis, have provided more efficient and versatile routes to these important compounds. researchgate.net This continuous evolution of synthetic chemistry has made a wide array of difluoromethylene phosphonates, including the title compound, more accessible for research and development. bioorganica.com.ua
Overview of Diethyl Difluoromethyl Phosphonate As a Versatile Synthetic Synthon
Direct Synthesis Approaches to this compound
Direct methods for the synthesis of this compound often serve as the foundation for more complex derivatives. These approaches typically involve the formation of the crucial P-CF2 bond.
Deprotonation and Reaction with Electrophilic Species
A primary route for the functionalization of this compound involves its deprotonation to form a nucleophilic species, which can then react with various electrophiles. nih.govrsc.org This method leverages the acidity of the hydrogen atom on the difluoromethyl group, which can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate diethyl (lithiodifluoromethyl)phosphonate. rsc.org
This lithiated intermediate is a potent nucleophile, capable of reacting with a range of electrophiles. For instance, it has been successfully employed in reactions with carbonyl compounds like aldehydes and ketones, as well as with imines, carboxylic acid esters, and chlorides. nih.gov The reaction with aldehydes and ketones, for example, yields β-hydroxy-α,α-difluorophosphonates, which are valuable building blocks in medicinal chemistry. acs.org
A general procedure for this type of reaction involves cooling a solution of diisopropylamine (B44863) in a solvent like tetrahydrofuran (B95107) (THF) and adding n-butyllithium to generate LDA. nih.gov Subsequently, this compound is added, followed by the electrophilic carbonyl compound. nih.gov This approach allows for the nucleophilic introduction of the difluoromethylphosphonate moiety into a wide array of organic molecules. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of advanced derivatives of this compound, particularly aryl and heteroaryl (difluoromethyl)phosphonates. These methods offer high efficiency and functional group tolerance.
Copper-Mediated Cross-Coupling Reactions for Aryl(difluoromethyl)phosphonates
Copper-mediated reactions are a cornerstone for the synthesis of aryl(difluoromethyl)phosphonates. nih.govnih.govdntb.gov.uaresearchgate.net These methods often involve the in-situ generation of a copper-difluoromethylphosphonate species that readily participates in cross-coupling with aryl halides.
A convenient and effective route for synthesizing aryl(difluoromethyl)phosphonates utilizes the cross-coupling of (trimethylsilyl)difluoromethylphosphonates with aryl iodides. nih.govnih.govdntb.gov.ua This reaction is typically promoted by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govnih.govdntb.gov.ua The reaction proceeds smoothly under relatively mild conditions to afford the desired products in good yields. nih.govnih.govdntb.gov.ua
The general protocol involves reacting an aryl iodide with diethyl (trimethylsilyl)difluoromethylphosphonate in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, in the presence of CuI and CsF at an elevated temperature. nih.gov While stoichiometric amounts of the copper salt are often used, in some cases, catalytic amounts have proven effective. nih.govnih.govdntb.gov.ua
Below is a table summarizing the results of a study on the copper-promoted cross-coupling of p-iodobenzonitrile with diethyl [(trimethylsilyl)difluoromethyl]phosphonate under various conditions.
| Entry | Solvent | Fluoride | Yield (%) |
| 1 | DMF | KF | 35 |
| 2 | DMF | TBAF | 45 |
| 3 | DMF | CsF | 75 |
| 4 | Dioxane | CsF | 68 |
| 5 | Toluene | CsF | 55 |
| 6 | Acetonitrile | CsF | 62 |
| Reactions were carried out with 4-iodobenzonitrile, Me3Si-CF2PO(OEt)2, CuI, and the specified fluoride in the given solvent at 60 °C for 24 hours. nih.gov |
Another established copper-mediated method involves the use of pre-formed organometallic reagents, such as bromozinc- or bromocadmium-difluoromethylphosphonates. nih.gov Specifically, diethoxyphosphinyldifluoromethylcadmium reagents have been employed in cross-coupling reactions with aryl iodides. A significant drawback of this methodology can be the requirement for stoichiometric quantities of copper salts to achieve complete reaction. nih.gov
A versatile method has been developed for the copper-catalyzed cross-coupling of bromozinc-difluoromethylphosphonate with iodo- and bromo-aryl triazenes. rsc.org This approach represents a significant advancement, providing access to a diverse range of aryldifluoromethylphosphonates, including those that are otherwise difficult to prepare. rsc.org This was the first reported instance of copper-catalyzed difluoroalkylation of aryl bromides. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions for Aryl and Heteroaryl Difluoromethylated Phosphonates
Palladium catalysis offers a powerful and versatile alternative for the synthesis of aryl and heteroaryl difluoromethylated phosphonates. nih.govrsc.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org These reactions exhibit broad scope and functional group compatibility.
The palladium-catalyzed cross-coupling of aryl halides with various phosphonating agents is a well-established method. For example, the Hirao reaction, a type of palladium-catalyzed cross-coupling, can be used to form C-P bonds. organic-chemistry.org More recent developments have focused on creating milder and more efficient protocols.
A notable example is the palladium-catalyzed phosphonocarbonylation of aryl iodides with dialkyl phosphites under an atmosphere of carbon monoxide, which provides a convenient route to acylphosphonates. nih.gov Furthermore, palladium catalysts, often in combination with specific ligands like Xantphos, have been successfully used for the cross-coupling of H-phosphonate diesters with aryl and vinyl halides. organic-chemistry.org The use of bulky trialkylphosphine ligands such as P(t-Bu)3 has been shown to facilitate a broad range of coupling processes, including Suzuki, Stille, and Negishi reactions involving aryl electrophiles. nih.gov
Recent advancements include the development of catalyst systems with high activity, allowing for low catalyst loadings and short reaction times. rsc.orgrsc.org For instance, catalyst systems based on ligands like BrettPhos and RuPhos have demonstrated wide scope in Pd-catalyzed C-N cross-coupling, a reaction type with principles applicable to C-P bond formation. rsc.org Similarly, the use of a palladium acetate (B1210297)/di(1-adamantyl)-n-butylphosphine (dppf) catalyst system has been effective for the C-P cross-coupling of (het)aryl halides with secondary phosphine (B1218219) oxides. organic-chemistry.org
The table below provides examples of palladium-catalyzed Negishi cross-coupling reactions of diarylzincs with difluoroiodomethane, showcasing the synthesis of difluoromethylated aromatic compounds.
| Entry | Aryl Group | Yield (%) |
| 1 | Phenyl | 78 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 85 |
| 4 | 4-Chlorophenyl | 75 |
| 5 | 2-Thienyl | 65 |
| Reactions were performed with the corresponding diarylzinc, difluoroiodomethane, Pd2(dba)3, and Xantphos in THF. researchgate.net |
Suzuki-Miyaura Type Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. tcichemicals.comnih.gov While this compound itself is not a typical substrate for this reaction, its halogenated derivatives, such as Diethyl (bromodifluoromethyl)phosphonate, serve as effective coupling partners. chemicalbook.com These reactions enable the synthesis of aryl- and heteroaryldifluoromethylphosphonates, which are valuable in pharmaceutical development.
The palladium-catalyzed coupling of Diethyl (bromodifluoromethyl)phosphonate with various aryl boronic acids provides a direct route to the corresponding aryldifluoromethylphosphonates. chemicalbook.com The efficiency and success of these reactions often depend on the choice of catalyst, ligands, and reaction conditions. ntnu.nonih.gov Bulky, electron-rich phosphine ligands are frequently employed to improve catalyst performance and facilitate the coupling of a wide range of substrates, including those that are sterically hindered or electronically diverse. nih.gov
Nickel-Catalyzed Phosphonodifluoromethylation
As an alternative to palladium, nickel catalysis has emerged as a cost-effective and efficient method for phosphonodifluoromethylation. nih.gov Nickel-catalyzed cross-coupling reactions can be used for the difluoromethylation of aromatic compounds using various sources of the difluoromethyl group. thieme-connect.deresearchgate.net
One notable method involves a nickel- and copper-cocatalyzed cross-coupling reaction between arylboronic acids and Diethyl (bromodifluoromethyl)phosphonate. This approach offers advantages over traditional palladium-catalyzed methods, including shorter reaction times and the use of more earth-abundant metals. nih.gov The reaction demonstrates good functional group tolerance and provides structurally diverse phosphonodifluoromethylarenes in good yields. nih.gov Mechanistic studies suggest the reaction may proceed through a single electron transfer (SET) pathway involving the generation of a difluoromethylphosphonate radical. nih.gov Another strategy involves the nickel-catalyzed cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, which has been shown to be effective for a diverse array of heteroaryl substrates under mild conditions. nih.gov
Nucleophilic Difluoromethylation and Difluoromethylenation Strategies
This compound serves as a key precursor for generating a nucleophilic difluoromethyl species. nih.govnih.gov Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates diethyl (lithiodifluoromethyl)phosphonate. rsc.org This carbanion is a potent nucleophile capable of reacting with a variety of electrophiles, most notably carbonyl compounds and imines. nih.govresearchgate.net
Nucleophilic Addition to Carbonyl Compounds
The addition of the diethyl (lithiodifluoromethyl)phosphonate anion to aldehydes and ketones is a fundamental strategy for creating C-C bonds and introducing the difluoromethylphosphonate group. masterorganicchemistry.com This reaction changes the hybridization of the carbonyl carbon from sp2 to sp3, forming a tetrahedral intermediate. masterorganicchemistry.com
The reaction between diethyl (lithiodifluoromethyl)phosphonate and carbonyl compounds like aldehydes and ketones efficiently produces α,α-difluoro-β-hydroxyphosphonates. nih.gov These products can then be converted into the corresponding difluoromethyl alcohols. A simple one-step procedure has been developed for the preparation of difluoromethyl alcohols from the intermediate phosphonates. nih.govnih.gov The initial adducts, diethyl (1-hydroxy-1-alkyl/aryl-2,2-difluoroethyl)phosphonates, are versatile intermediates. nih.gov
The general procedure involves deprotonating this compound with LDA at low temperatures, followed by the addition of the carbonyl compound. nih.gov The reaction is generally efficient for a range of aldehydes and ketones.
Table 1: Synthesis of Diethyl (1-hydroxy-2,2-difluoroalkyl)phosphonates via Nucleophilic Addition Data synthesized from research findings. nih.gov
| Entry | Carbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Diethyl (1-(4-chlorophenyl)-2,2-difluoro-1-hydroxyethyl)phosphonate | 92 |
| 2 | 4-Methoxybenzaldehyde | Diethyl (2,2-difluoro-1-hydroxy-1-(4-methoxyphenyl)ethyl)phosphonate | 95 |
| 3 | 2-Naphthaldehyde | Diethyl (2,2-difluoro-1-hydroxy-1-(naphthalen-2-yl)ethyl)phosphonate | 89 |
| 4 | Cyclohexanecarbaldehyde | Diethyl (1-(cyclohexyl)-2,2-difluoro-1-hydroxyethyl)phosphonate | 85 |
| 5 | Cyclohexanone | Diethyl (1-(1-hydroxycyclohexyl)-2,2-difluoroethyl)phosphonate | 86 |
| 6 | Acetophenone | Diethyl (2,2-difluoro-1-hydroxy-1-phenylethyl)phosphonate | 91 |
The same starting materials used for forming difluoromethyl alcohols can also be utilized to synthesize gem-difluoro-1,3-diols. This transformation can be achieved either by isolating the intermediate phosphates or through a one-pot reaction, showcasing the versatility of this compound in synthetic chemistry. nih.govnih.gov
Addition Reactions with Imines and N-Sulfinyl Imines for α,α-Difluoro-β-aminophosphonates
The nucleophilic addition of diethyl lithiodifluoromethylphosphonate extends to carbon-nitrogen double bonds present in imines. This reaction provides a direct route to α,α-difluoro-β-aminophosphonates, which are important building blocks for synthesizing fluorinated analogues of amino acids and other biologically relevant molecules. researchgate.net
The reaction is effective for a range of N-substituted imines, including N-alkyl, N-aryl, and N-Boc protected aldimines, which generally provide good to high yields. researchgate.net Ketimines are typically less reactive, although activated systems can show high reactivity. researchgate.net The use of chiral N-sulfinyl imines in these addition reactions allows for powerful stereocontrol, enabling the asymmetric synthesis of valuable chiral aminophosphonates. pitt.eduarkat-usa.org The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack to one face of the C=N bond. pitt.edu
Table 2: Addition of Diethyl lithiodifluoromethylphosphonate to Imines Data synthesized from research findings. researchgate.net
| Entry | Imine | Product | Yield (%) |
|---|---|---|---|
| 1 | N-Benzylidenebenzylamine | Diethyl (2-anilino-1,1-difluoro-2-phenylethyl)phosphonate | 95 |
| 2 | N-(4-Chlorobenzylidene)aniline | Diethyl (2-((4-chlorophenyl)amino)-1,1-difluoro-2-phenylethyl)phosphonate | 93 |
| 3 | N-Benzylidene-4-methoxyaniline | Diethyl (1,1-difluoro-2-((4-methoxyphenyl)amino)-2-phenylethyl)phosphonate | 96 |
| 4 | tert-Butyl (benzylidene)carbamate | tert-Butyl (1-(diethoxyphosphoryl)-1,1-difluoro-2-phenyl)ethylcarbamate | 81 |
Reactions with Carboxylic Acid Esters and Organic Chlorides
This compound serves as a potent nucleophile following deprotonation. This reactivity is harnessed in reactions with various electrophiles, including carboxylic acid esters and organic chlorides. nih.gov The deprotonated phosphonate (B1237965) adds to these functional groups, enabling the introduction of the difluoromethylphosphonate moiety into a range of organic molecules. nih.gov These reactions are fundamental in constructing more complex fluorinated compounds, which are of significant interest due to the unique properties conferred by the fluorine atoms. nih.gov
Applications in Reactions with Unsaturated Compounds and Triflates
The utility of this compound extends to reactions with unsaturated compounds and triflates. nih.gov After activation with a base, the resulting carbanion can participate in conjugate additions to α,β-unsaturated systems, providing a direct route to γ-difluorophosphonated compounds. Its reaction with triflates, which are excellent leaving groups, offers another efficient pathway for C-C bond formation, further diversifying the synthetic utility of this reagent. nih.gov
Condensation Reactions with Furanosylamines for (Difluoromethyl)phosphonate Azasugars
A significant application of this compound is in the synthesis of (difluoromethyl)phosphonate azasugars, which are designed as potential inhibitors for glycosyltransferases. rsc.org The key synthetic step involves the nucleophilic opening of a furanosylamine ring with diethyl (lithiodifluoromethyl)phosphonate. This phosphonate reagent is typically generated in situ by treating this compound with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).
The reaction of the lithiated phosphonate with various protected furanosylamines, such as those derived from arabinose, ribose, and xylose, yields a diastereomeric mixture of amino phosphonate intermediates. rsc.org Subsequent mesylation of the terminal hydroxyl group and intramolecular nucleophilic displacement by the amino group leads to the formation of the desired five-membered polyhydroxylated pyrrolidine (B122466) (azasugar) ring. This cyclization occurs with an inversion of configuration at the carbon bearing the newly formed C-N bond.
Table 1: Synthesis of Azasugars from Furanosylamines
| Starting Furanosylamine | Intermediate Amino Phosphonate Yield | Final Azasugar Yield | Reference |
|---|---|---|---|
| 2,3,5-tri-O-benzyl-D-arabinofuranosylamine | Not specified | 60-98% (over two steps) | |
| 2,3,5-tri-O-benzyl-D-ribofuranosylamine | Not specified | 60-98% (over two steps) | |
| 2,3,5-tri-O-benzyl-L-xylofuranosylamine | Not specified | 60-98% (over two steps) |
Diethyl (bromodifluoromethyl)phosphonate as a Difluorocarbene Precursor
A closely related and highly valuable reagent is diethyl (bromodifluoromethyl)phosphonate. This compound has gained prominence not as a nucleophile, but as an efficient and environmentally benign precursor to difluorocarbene (:CF₂), a highly reactive intermediate. researchgate.netcas.cn
Generation of Difluorocarbene via P-C Bond Cleavage
The generation of difluorocarbene from diethyl (bromodifluoromethyl)phosphonate is achieved through a remarkably facile phosphorus-carbon (P-C) bond cleavage. researchgate.netcas.cn This process is typically initiated by basic hydrolysis, even at temperatures as low as -78 °C. cas.cn The base, such as potassium hydroxide (B78521), attacks the phosphorus atom, leading to the cleavage of the P-CF₂Br bond. researchgate.net This cleavage is believed to form a transient bromodifluoromethyl anion (-CF₂Br), which rapidly eliminates a bromide ion to yield the singlet difluorocarbene intermediate. researchgate.netcas.cn A significant advantage of this method is that the primary byproduct is the diethyl phosphate (B84403) ion, which is water-soluble and easily separated from the organic reaction mixture. researchgate.net
Trapping Reactions and Applications in Difluoromethylation of Oxygen and Sulfur Nucleophiles
The difluorocarbene generated in situ can be trapped by various nucleophiles. This strategy has been extensively applied in the difluoromethylation of oxygen and sulfur nucleophiles, particularly phenols and thiophenols. researchgate.net The reaction is performed under basic conditions, which serve the dual purpose of generating the difluorocarbene and deprotonating the phenol (B47542) or thiol to form the more nucleophilic phenolate (B1203915) or thiophenolate anion. researchgate.netcas.cn These anions readily trap the electrophilic difluorocarbene, resulting in the formation of the corresponding aryl difluoromethyl ethers and aryl difluoromethyl thioethers in good to excellent yields. researchgate.net
The mild reaction conditions are a key feature of this methodology, allowing for excellent functional group tolerance. For instance, phenolate ions that also contain carbonyl groups can be selectively O-difluoromethylated without competing reactions at the carbonyl site. researchgate.net
Table 2: O- and S-Difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate
| Substrate | Nucleophile Type | Product | Yield | Reference |
|---|---|---|---|---|
| 2'-Hydroxyacetophenone | Oxygen (Phenol) | 2'-Difluoromethoxyacetophenone | 82% | tcichemicals.com |
| 5-Bromo-2-chloro-3-hydroxypyridine | Oxygen (Phenol) | 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine | High Yield | researchgate.net |
| General Phenols | Oxygen | Aryl Difluoromethyl Ethers | Good to Excellent | researchgate.net |
| General Thiophenols | Sulfur | Aryl Difluoromethyl Thioethers | Good to Excellent | researchgate.net |
Photoredox and Visible Light-Driven Catalytic Transformations
The field of synthetic organic chemistry has increasingly embraced visible light photoredox catalysis as a sustainable and powerful tool for generating reactive intermediates under mild conditions. nih.govnih.gov These methods have been applied to reactions involving difluoroalkylating reagents. nih.gov
In this context, diethyl (bromodifluoromethyl)phosphonate has been utilized in the hydro-phosphonodifluoromethylation of alkenes under visible light irradiation. nih.gov This reaction employs a photocatalyst and a hydrogen atom transfer (HAT) agent. The process avoids the need for strongly basic conditions typically required for other transformations involving this reagent. nih.gov Visible light catalysis offers a greener alternative for C-CF₂ bond formation, expanding the synthetic chemist's toolkit for preparing complex difluoromethylated molecules. nih.govmdpi.com
Photocatalytic C-H Difluoromethylenephosphonation of Arenes and Heteroarenes
A notable advancement in this area is the visible-light-driven C-H difluoromethylenephosphonation of arenes and heteroarenes at room temperature. rsc.orgkuleuven.be This method utilizes diethyl bromodifluoromethylphosphonate as the source of the difluoromethylphosphonate radical. The reaction is catalyzed by a photosensitizer, such as fac-Ir(ppy)₃, and initiated by a simple 3 W blue LED light source. rsc.orgkuleuven.be This process allows for the direct conversion of a wide array of aromatic compounds into their corresponding difluoromethylenephosphonylated derivatives in moderate to excellent yields. rsc.orgkuleuven.be
The reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds. The general applicability of this methodology is demonstrated by the successful functionalization of various substrates, as detailed in the table below.
Table 1: Photocatalytic C-H Difluoromethylenephosphonation of Various Arenes and Heteroarenes
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzene | Diethyl (phenyl(difluoro)methyl)phosphonate | 65 |
| 2 | Toluene | Diethyl (p-tolyl(difluoro)methyl)phosphonate | 72 |
| 3 | Anisole | Diethyl ((4-methoxyphenyl)(difluoro)methyl)phosphonate | 85 |
| 4 | N,N-Dimethylaniline | Diethyl ((4-(dimethylamino)phenyl)(difluoro)methyl)phosphonate | 92 |
| 5 | Thiophene | Diethyl (thiophen-2-yl(difluoro)methyl)phosphonate | 58 |
| 6 | Furan | Diethyl (furan-2-yl(difluoro)methyl)phosphonate | 55 |
Reaction Conditions: Substrate (0.5 mmol), Diethyl bromodifluoromethylphosphonate (1.5 equiv.), fac-Ir(ppy)₃ (1.5 mol%), in CH₃CN under blue LED irradiation for 12 h.
Stereoselective and Asymmetric Synthesis Approaches
The development of stereoselective methods to introduce the difluoromethylphosphonate group is crucial for accessing chiral molecules with potential applications in medicinal chemistry and materials science.
Enantioselective Phosphonyldifluoromethylation using Chiral Catalysis
The direct enantioselective synthesis of this compound derivatives remains a challenging area of research. However, general principles of asymmetric catalysis can be conceptually applied. Chiral catalysts, such as those based on Cinchona alkaloids or chiral phosphoric acids, have been successfully employed in the enantioselective synthesis of α-aminophosphonates and other chiral phosphonates. nih.govmdpi.comnih.gov
For instance, a potential strategy could involve the enantioselective addition of this compound to imines, catalyzed by a chiral Brønsted acid or a chiral metal complex. This hypothetical reaction would proceed as follows:
Scheme 1: Hypothetical Enantioselective Synthesis of a Chiral α-Amino-β,β-difluorophosphonate
While specific examples for this compound are not yet prevalent in the literature, the success of related asymmetric phosphonylations suggests that the development of such methods is a promising avenue for future research. The table below outlines results from analogous enantioselective phosphonylation reactions, indicating the potential for high enantioselectivity.
Table 2: Examples of Enantioselective Synthesis of α-Aminophosphonates Using Chiral Catalysts
| Entry | Imine Substrate | Phosphite | Chiral Catalyst | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | N-Benzylidene-aniline | Dimethyl Phosphite | Quinine-derived Thiourea (B124793) | Dimethyl (phenyl(phenylamino)methyl)phosphonate | 95 | 92 |
| 2 | N-(4-Methoxybenzylidene)-aniline | Diethyl Phosphite | (R)-BINOL-Phosphoric Acid | Diethyl ((4-methoxyphenyl)(phenylamino)methyl)phosphonate | 88 | 95 |
Diastereoselective Additions to Chiral Substrates
A more established approach for introducing stereochemistry is the diastereoselective addition of a nucleophilic this compound equivalent to a chiral substrate. A key example involves the reaction of diethyl (lithiodifluoromethyl)phosphonate with chiral N-protected furanosylamines.
In this methodology, this compound is deprotonated with a strong base, such as n-butyllithium, to generate the corresponding lithiated species. This nucleophile then adds to the electrophilic imine or iminium ion derived from the chiral furanosylamine. The inherent chirality of the sugar backbone directs the approach of the nucleophile, leading to the formation of diastereomeric products in unequal amounts. The diastereoselectivity of this addition is influenced by the protecting groups on the sugar and the reaction conditions.
Table 3: Diastereoselective Addition of Diethyl (lithiodifluoromethyl)phosphonate to Chiral Furanosylamines
| Entry | Chiral Furanosylamine | Product Diastereomeric Ratio (A:B) | Combined Yield (%) |
|---|---|---|---|
| 1 | 2,3,5-Tri-O-benzyl-D-ribofuranosylamine | 70:30 | 65 |
| 2 | 2,3,5-Tri-O-benzyl-D-arabinofuranosylamine | 60:40 | 72 |
Reaction Conditions: Chiral furanosylamine (1.0 equiv.), this compound (1.5 equiv.), n-BuLi (1.5 equiv.) in THF at -78 °C to 0 °C.
This diastereoselective approach provides a reliable method for the synthesis of enantioenriched difluoromethylphosphonate-containing sugar derivatives, which are of interest as potential enzyme inhibitors or biological probes.
Analysis of Nucleophilic Difluoromethylation Mechanisms
This compound serves as a precursor for the nucleophilic difluoromethyl anion ([CF₂H]⁻) or its synthetic equivalents. nih.gov The generation of this nucleophile and its subsequent reaction with electrophiles, particularly carbonyl compounds, has been a subject of detailed mechanistic investigation.
The process is typically initiated by deprotonation at the carbon atom bearing the fluorine atoms using a strong base. The choice of base and solvent system is crucial in directing the reaction pathway. In the presence of a protic solvent like methanol (B129727) with a base such as sodium methoxide, the reaction of this compound with aldehydes or ketones leads to the formation of difluoromethylated alcohols. nih.gov This transformation proceeds through the cleavage of the P-C bond, where the initially formed difluoromethyl anion is quenched by the protic solvent. nih.gov
In a non-protic solvent, the generated difluoromethyl anion can be trapped by a second electrophile. nih.gov For instance, the reaction of the intermediate phosphonate adduct with benzaldehyde (B42025) in the presence of potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) can lead to difluoromethylenation products. nih.gov
The general procedure for the initial nucleophilic addition to a carbonyl compound involves deprotonation of this compound with a base like n-butyllithium (n-BuLi) in the presence of diisopropylamine (i-Pr₂NH) at low temperatures, followed by the addition of the carbonyl compound. nih.gov
Silicon-based reagents, such as diethyl [difluoro(trimethylsilyl)methyl]phosphonate, have also been developed for nucleophilic difluoromethylenation reactions. researchgate.netthieme-connect.com These reagents offer an alternative route for the transfer of the difluoromethylene group to ketones, yielding β-hydroxy-α,α-difluorophosphonates. acs.org
Elucidation of Difluorocarbene Generation and Reactivity Pathways
Beyond serving as a source of the difluoromethyl anion, this compound and its derivatives are effective precursors for difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated compounds. cas.cn A key reagent in this context is diethyl (bromodifluoromethyl)phosphonate.
The generation of difluorocarbene from diethyl (bromodifluoromethyl)phosphonate is achieved through a facile phosphorus-carbon (P-C) bond cleavage upon basic hydrolysis. tcichemicals.comresearchgate.netsigmaaldrich.com This reaction is presumed to proceed via an unstable bromodifluoromethyl anion intermediate, which rapidly eliminates a bromide ion to yield difluorocarbene. researchgate.net The reaction conditions are notably mild, often conducted at temperatures ranging from -78°C to room temperature. tcichemicals.comresearchgate.net This mildness allows for a broad functional group tolerance. cas.cn
The generated difluorocarbene is a moderately electrophilic species that can be trapped by various nucleophiles. cas.cn For example, its reaction with phenols or thiophenols in the presence of a base like potassium hydroxide (KOH) provides the corresponding O- and S-difluoromethylated products in good to excellent yields. tcichemicals.comresearchgate.net The eco-friendly nature of the diethyl phosphate byproduct, which is water-soluble and easily removed, adds to the utility of this method. researchgate.net
The table below summarizes typical conditions for difluorocarbene generation from phosphonate precursors and subsequent trapping.
| Precursor | Base/Activator | Nucleophile | Product Type | Reference |
| Diethyl (bromodifluoromethyl)phosphonate | KOH | Phenols | Difluoromethyl ethers | tcichemicals.comresearchgate.net |
| Diethyl (bromodifluoromethyl)phosphonate | KOH | Thiophenols | Difluoromethyl thioethers | researchgate.net |
| (Bromodifluoromethyl)trimethylsilane | HMPA | Alkenes | gem-Difluorocyclopropanes | cas.cn |
HMPA: Hexamethylphosphoramide
Mechanistic Studies of P-C Bond Cleavage Reactions in Fluoroalkylphosphonates
The cleavage of the phosphorus-carbon (P-C) bond is a pivotal mechanistic step in many transformations of this compound and its derivatives. nih.govresearchgate.net This cleavage can lead to either a difluoromethyl anion or difluorocarbene, depending on the specific substrate and reaction conditions.
In the case of diethyl (bromodifluoromethyl)phosphonate, basic hydrolysis readily induces P-C bond scission. tcichemicals.comresearchgate.netsigmaaldrich.com The mechanism involves the attack of a hydroxide ion on the phosphorus atom, which promotes the cleavage of the P-C bond over the P-O bonds of the ethyl esters. researchgate.net This preferential attack is a key factor in the successful generation of difluorocarbene.
Computational studies on related halo-substituted methylphosphonates provide further insight. A Density Functional Theory (DFT) study on chloro-substituted methylphosphonates demonstrated that the presence of halogen atoms on the methyl group significantly facilitates P-C bond cleavage. nih.gov The sequential addition of chlorine atoms increases the stability of the transition states and intermediates involved in the P-C bond scission pathway. nih.gov This increased stability is attributed to the enhanced apicophilicity (the tendency of a substituent to occupy an apical position in a trigonal bipyramidal intermediate) of the halogenated methyl group. nih.gov While this study focused on chlorinated analogs, the principles are relevant to fluorinated phosphonates, explaining the lability of the P-CF₂H bond under certain nucleophilic conditions.
Investigations into Phospha-Brook Rearrangements in Difluoromethylphosphinate and Phosphonate Systems
The phospha-Brook rearrangement is a significant reaction in organophosphorus chemistry, involving the intramolecular migration of a phosphorus group from a carbon atom to an oxygen atom in an α-hydroxy phosphorus compound. mdpi.comnih.gov This rearrangement transforms α-hydroxyphosphonates into phosphate esters. mdpi.comresearchgate.net this compound can participate in reactions that proceed via this rearrangement.
A notable example is the reaction of this compound with 2-cycloalkenones. researchgate.netresearchgate.net The reaction is initiated by the nucleophilic addition of the phosphonate (after deprotonation) to the carbonyl group of the cycloalkenone. This addition forms an α-hydroxy-α-(difluoromethyl)phosphonate intermediate, which then undergoes a phospha-Brook rearrangement to yield a difluoromethyl-substituted allylic phosphate. researchgate.net
The rearrangement can be promoted by various catalysts. While traditionally base-catalyzed, with bases such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or potassium tert-butoxide being effective, Lewis acids like copper(II) triflate (Cu(OTf)₂) can also facilitate the transformation. researchgate.netnih.govbeilstein-journals.org Mechanistic studies, including DFT calculations and ³¹P-NMR spectroscopy, have been employed to understand the process, revealing the involvement of key intermediates such as lithiated species and stabilized cyclic transition states. rsc.org The general mechanism is believed to proceed through the formation of an α-oxygenated carbanion following the phosphoryl group migration. researchgate.net
Recent research has also explored trivalent phospha-Brook rearrangements, which are mediated by Lewis acids like boron trifluoride (BF₃) and involve a P-C-O rather than an O-P-C charge transfer process. nih.gov
Stereochemical Control and Diastereoselectivity in Addition Reactions
Achieving stereochemical control in the addition of this compound to prochiral electrophiles is a significant challenge and an area of active research. The diastereoselectivity of these reactions can be influenced by the substrate, reagents, and reaction conditions.
In the nucleophilic addition of the anion of this compound to benzaldehyde, a low level of diastereoselectivity was observed. nih.gov The reaction resulted in a nearly 1:1 mixture of the syn and anti diastereomers of the resulting α-hydroxyphosphonate adduct. nih.gov
However, in other systems, higher levels of stereocontrol have been achieved. For instance, the synthesis of difluoromethyl-substituted allylic phosphates from α,β-unsaturated ketones via a phospha-Brook rearrangement has been reported to be highly regio- and diastereoselective. researchgate.net Furthermore, the development of asymmetric phospha-Brook rearrangements using chiral auxiliaries, such as CAMDOL-derived H-phosphonates, has shown promise in achieving high stereoselectivity in the synthesis of α-trifluoromethyl alcohols, demonstrating that chiral control is feasible in related systems. consensus.app
The table below presents findings on the diastereoselectivity of reactions involving this compound and related reagents.
| Phosphonate Reagent | Electrophile | Reaction Type | Diastereomeric Ratio (syn:anti or d.r.) | Reference |
| This compound | Benzaldehyde | Nucleophilic Addition | 1:1 | nih.gov |
| This compound | 2-Cycloalkenones | Addition/Phospha-Brook Rearrangement | High regio- and diastereoselectivity | researchgate.net |
| CAMDOL-derived H-phosphonate | Ketones | Asymmetric Phospha-Brook Rearrangement | up to 97% yield, high d.r. | consensus.app |
Building Blocks for Complex Fluorinated Organic Molecules
The incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. The difluoromethyl group, in particular, is a valuable pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a key reagent for the introduction of this important functional group.
Synthesis of Fluorinated Amino Acids and Peptide Analogs
Fluorinated amino acids are crucial components in the design of peptides and proteins with enhanced stability and biological activity. This compound has been instrumental in the synthesis of various fluorinated amino acid derivatives. For instance, the base-catalyzed Mannich addition of a glycinate-derived Schiff base to an electrophilic chiral N-(tert-butylsulfinyl)difluoro(phosphoryl)imine, derived from this compound, has been utilized to prepare β-amino-γ,γ-difluoro-ω-phosphonoglutamic acid derivatives. nih.gov
The (α,α-difluoro)methylene phosphonate analogue of L-phosphoserine (pCF2Ser) is a stable mimic of phosphoserine that can be incorporated into peptides to study kinase-mediated signal transduction. nih.gov Its synthesis has been achieved through methods involving the use of a difluoromethylphosphonate reagent. nih.gov These synthetic peptides are valuable tools for generating specific antibodies against phosphorylation sites and for studying the mechanisms of protein phosphorylation. nih.gov The phosphonopeptides, phosphorus analogs of peptides, are effective enzyme inhibitors and have been synthesized using phosphonochloridates derived from diethyl phosphonates. nih.gov
| Fluorinated Amino Acid/Peptide Analog | Synthetic Application | Reference |
| β-Amino-γ,γ-difluoro-ω-phosphonoglutamic acid derivatives | Utilized in the study of neurologically active compounds. | nih.gov |
| (α,α-Difluoro)methylene phosphonate analogue of L-phosphoserine (pCF2Ser) | Incorporated into peptides to study kinase-mediated signal transduction and generate phosphorylation-specific antibodies. | nih.gov |
| Phosphonopeptides | Act as transition state analogue inhibitors of various enzymes, including proteases. | nih.govmdpi.com |
Preparation of Fluorinated Carbohydrate and Nucleoside Mimics
Carbohydrate and nucleoside analogues containing fluorine are of great interest as potential therapeutic agents, particularly as antiviral and anticancer drugs. mdpi.comnih.gov The difluoromethylphosphonate moiety has been incorporated into sugar-like structures to create stable mimics of phosphorylated carbohydrates.
A notable application is the synthesis of (difluoromethyl)phosphonate azasugars, which are designed as inhibitors of glycosyl transferases. rsc.orgrsc.org The synthesis involves the nucleophilic opening of a furanosylamine with diethyl (lithiodifluoromethyl)phosphonate, followed by cyclization to yield the polyhydroxylated pyrrolidine (azasugar) core. rsc.org These compounds act as transition-state analogue inhibitors by mimicking the flattened oxocarbenium-like intermediate of the enzymatic reaction.
The synthesis of fluorinated nucleosides often involves the condensation of a fluorinated sugar with a nucleobase. mdpi.comnih.gov While direct fluorination of preformed nucleosides is possible, the convergent approach offers greater flexibility. mdpi.comnih.gov this compound and its derivatives can be used to construct the fluorinated sugar precursors required for these syntheses. For example, 3',3'-difluoro nucleosides have been prepared stereoselectively using a building block containing a CF2 group. nih.gov
| Fluorinated Mimic | Synthetic Strategy | Biological Target/Application | Reference |
| (Difluoromethyl)phosphonate azasugars | Nucleophilic addition of diethyl (lithiodifluoromethyl)phosphonate to furanosylamines and subsequent cyclization. | Glycosyl transferase inhibitors. | rsc.orgrsc.org |
| Fluorinated Nucleosides | Convergent synthesis involving coupling of a fluorinated sugar with a nucleobase. | Antiviral and anticancer agents. | mdpi.comnih.govresearchgate.net |
Formation of Difluoromethyl Ethers and Thioethers
Difluoromethyl ethers and thioethers are important structural motifs in many pharmaceuticals and agrochemicals. Diethyl (bromodifluoromethyl)phosphonate, a derivative of this compound, has been developed as an efficient and stable precursor for the generation of difluorocarbene, which can then react with phenols and thiols to form the corresponding difluoromethyl ethers and thioethers. acs.orgtcichemicals.com
A straightforward one-pot synthesis of difluoromethyl thioethers has been achieved using thiourea and diethyl bromodifluoromethylphosphonate. acs.org This method allows for the introduction of the SCF2H group into various aromatic and heterocyclic systems. acs.org While alternative reagents like difluoromethyltriflate (HCF2OTf) have been used for the difluoromethylation of phenols and thiophenols, the underlying chemistry often involves the in-situ generation of difluorocarbene, highlighting the importance of difluorocarbene precursors derived from phosphonates. nih.gov
| Reaction Type | Reagents | Product | Key Features | Reference |
| Difluoromethylation of Phenols | Diethyl (bromodifluoromethyl)phosphonate, Base | Aryl Difluoromethyl Ethers | Utilizes a stable difluorocarbene precursor. | tcichemicals.com |
| One-pot Synthesis of Difluoromethyl Thioethers | Thiourea, Diethyl (bromodifluoromethyl)phosphonate | Difluoromethyl Thioethers | Efficient introduction of the SCF2H moiety. | acs.org |
| Difluoromethylation of Thiols | Diethyl (bromodifluoromethyl)phosphonate, Base | Alkyl/Aryl Difluoromethyl Thioethers | General method for thioether formation. | researchgate.net |
Construction of Difluoromethylated Heterocyclic Scaffolds
Heterocyclic compounds are ubiquitous in medicinal chemistry, and the introduction of a difluoromethyl group can significantly enhance their pharmacological properties. The construction of difluoromethylated heterocyclic scaffolds has become an active area of research, with various methods being developed to achieve this transformation. rsc.org
Radical processes have emerged as a powerful tool for the difluoromethylation of heterocycles. rsc.org Reagents that can generate a difluoromethyl radical are key to these methods. While not always directly employing this compound, the principles of radical generation from related fluorinated precursors are applicable. The development of new reagents and methodologies for the direct difluoromethylation of heterocycles is ongoing and represents an important frontier in synthetic organic chemistry. rsc.org
Bioisosteric Utility as Phosphate Mimics in Biochemical Research
The difluoromethylphosphonate group is an excellent bioisostere of the phosphate group. nih.govresearchgate.netresearchgate.net The replacement of the labile P-O bond with a stable P-C bond renders these mimics resistant to hydrolysis by phosphatases. Furthermore, the electron-withdrawing fluorine atoms modulate the pKa of the phosphonate group, making it a closer electronic mimic of the natural phosphate ester. researchgate.net This has led to the development of potent and selective enzyme inhibitors.
Development of Enzyme Inhibitors
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. nih.gov Dysregulation of PTP activity is implicated in numerous diseases, making them attractive drug targets. The development of PTP inhibitors has been challenging due to the highly conserved and polar nature of the active site.
Phosphonodifluoromethyl phenylalanine (F2Pmp), which is derived from this compound, is a widely used non-hydrolyzable phosphotyrosine (pTyr) mimetic in the development of PTP inhibitors. nih.gov Peptides containing F2Pmp can bind to the active site of PTPs and act as competitive inhibitors. nih.govnih.gov For example, peptide analogues containing F2Pmp have been shown to be effective inhibitors of PTP1B, a key regulator of insulin (B600854) signaling. nih.gov Fragment-based drug design approaches using novel pTyr mimetics based on the difluoromethylphosphonate scaffold have led to the discovery of potent and selective inhibitors of other PTPs, such as CDC14. nih.gov
| Enzyme Target | Inhibitor Type | Key Mimetic | Inhibition Data | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Peptide-based inhibitors | Phosphonodifluoromethyl phenylalanine (F2Pmp) | Ki = 0.74 µM for EEDE(F2Smp)LNH2 | nih.gov |
| Human CDC14 Phosphatases | Small molecule inhibitors | Novel pTyr mimetics | Potent and selective inhibition | nih.gov |
Glycosyl transferases are enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule, playing a crucial role in the biosynthesis of complex carbohydrates. rsc.orgrsc.org As mentioned previously, (difluoromethyl)phosphonate azasugars have been designed as inhibitors of these enzymes. rsc.orgrsc.org By mimicking the transition state of the glycosyl transfer reaction, these compounds can effectively block the activity of glycosyl transferases, making them valuable tools for studying carbohydrate metabolism and for the development of new therapeutic agents.
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is found in many bacteria, parasites, and plants, but not in humans. nih.govnih.govebi.ac.uk This makes DXR an attractive target for the development of novel anti-infective agents.
Fosmidomycin (B1218577) and its analogues are potent inhibitors of DXR. nih.govnih.gov Recent research has focused on the synthesis of lipophilic phosphonate derivatives to improve cell permeability. Three α,α-difluorophosphonate derivatives of fosmidomycin, synthesized from diethyl 1,1-difluorobut-3-enylphosphonate, have shown potent inhibition of E. coli DXR, with IC50 values in the nanomolar range, significantly better than fosmidomycin itself. nih.gov These compounds also exhibited enhanced antimicrobial activity, demonstrating the potential of the difluoromethylphosphonate group in the design of next-generation DXR inhibitors. nih.gov
| Enzyme Target | Inhibitor Class | Key Structural Feature | Biological Activity | Reference |
| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Fosmidomycin analogues | α,α-Difluorophosphonate | Potent inhibition of E. coli DXR (nM range) and enhanced antimicrobial activity. | nih.gov |
Molecular Tools for Probing Signal Transduction Pathways
The difluoromethylphosphonate moiety, a key feature of this compound, serves as a stable mimic of the phosphate group, which is central to cellular signaling. This has led to the development of powerful molecular tools for investigating kinase-dependent signal transduction pathways, which are of great interest for drug development. nih.gov
One of the most notable applications is in the creation of non-hydrolyzable analogs of phosphorylated amino acids. For instance, the (α,α-difluoromethylene)phosphonate mimic of phosphoserine (pCF₂Ser) can be site-specifically incorporated into peptides and proteins. nih.gov This creates a "constitutive phosphorylation" state, meaning the protein remains permanently in its active or inactive form that is normally induced by phosphorylation. This allows researchers to study the specific downstream effects of a phosphorylation event without the complication of dephosphorylation by phosphatases. nih.gov
This chemical biological approach has been successfully used to elucidate complex signaling pathways. nih.gov A prime example is the study of the p53 tumor suppressor protein. The activity of p53 is tightly regulated by phosphorylation. By incorporating pCF₂Ser into p53, researchers can study how specific phosphorylation events affect its interaction with other proteins, such as its negative regulator MDM2, and its subsequent role in activating cell cycle arrest or apoptosis. nih.gov
These specialized phosphonate-based molecules also serve as tools to study enzyme-substrate interactions in detail. researchgate.net By replacing the natural phosphate group with the more stable difluoromethylphosphonate group, scientists can trap enzyme-substrate complexes and study their structure and function, providing valuable insights for drug design.
Design of Metabolically Stable Bioactive Compounds
A significant challenge in drug discovery is ensuring that a potential drug molecule is not rapidly broken down by metabolic processes in the body before it can exert its therapeutic effect. The unique properties of fluorinated compounds, such as those derived from this compound, offer a solution to this problem. nbinno.com
The difluoromethylphosphonate group is recognized as a bioisostere of the phosphate group, meaning it has a similar size and electronic properties, allowing it to mimic the biological activity of natural phosphate-containing molecules. acs.org However, the carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic cleavage by phosphatases, which would normally hydrolyze the phosphate ester (P-O) bond in natural substrates. This inherent stability is a key advantage in the design of long-lasting drugs. nbinno.com
The introduction of fluorine atoms further enhances metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic degradation. This increased lipophilicity and stability make fluorinated compounds particularly useful in drug discovery. nbinno.com
Researchers have leveraged these properties to synthesize a variety of bioactive compounds. This compound is a key reagent in the synthesis of phosphonate esters that have shown potential as antiviral, antibacterial, and anticancer agents. nbinno.com For example, it is used to create azasugar derivatives bearing a (difluoromethylene)phosphonate group, which are designed as inhibitors for glycosyl transferases, a class of enzymes involved in many disease processes. rsc.org The synthesis often involves the nucleophilic addition of the lithium salt of this compound to a suitable precursor. rsc.org
Table of Compound Properties
| Property | Value | Source |
| Linear Formula | F₂CHP(O)(OC₂H₅)₂ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 188.11 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.199 g/mL at 25 °C | sigmaaldrich.comalkalisci.com |
| Boiling Point | 55 °C at 0.5 mmHg | sigmaaldrich.comalkalisci.com |
| Refractive Index | n20/D 1.388 | sigmaaldrich.comalkalisci.com |
| CAS Number | 1478-53-1 | sigmaaldrich.comsigmaaldrich.com |
Analytical and Spectroscopic Characterization Methodologies for Diethyl Difluoromethyl Phosphonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diethyl (difluoromethyl)phosphonate. The presence of various NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P, provides a comprehensive structural picture of the molecule.
¹H, ¹³C, ¹⁹F, and ³¹P NMR for Structural Elucidation and Purity Assessment
A multi-nuclear NMR approach is essential for the unambiguous characterization of this compound. Each spectrum provides unique and complementary information regarding the molecular structure and the presence of any impurities.
¹H NMR: The proton NMR spectrum is used to identify the ethoxy groups of the molecule. It typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The proton of the difluoromethyl group (CHF₂) appears as a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the difluoromethyl group (CF₂) is observed as a triplet due to the one-bond coupling with the two fluorine atoms. The carbon atoms of the ethoxy groups also give distinct signals. The coupling between phosphorus and carbon atoms (J-C-P) can also be observed, providing further structural confirmation. morressier.comnih.gov
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence of the difluoromethyl group. It typically displays a doublet of triplets. The large doublet splitting arises from the two-bond coupling to the phosphorus atom (²JF-P), and the smaller triplet splitting is due to the two-bond coupling to the proton of the difluoromethyl group (²JF-H). The chemical shift is characteristic for a CF₂H group attached to a phosphonate (B1237965). rsc.orgsemanticscholar.org
³¹P NMR: The phosphorus-31 NMR spectrum shows a single, characteristic signal for the phosphonate group. This signal is typically a triplet due to the two-bond coupling with the two fluorine atoms of the difluoromethyl group (²JP-F). The chemical shift is indicative of the pentavalent phosphorus center in the phosphonate environment. rsc.orgrsc.org
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~1.3 | Triplet | ~7 | -OCH₂CH ₃ |
| ~4.2 | Multiplet | -OCH ₂CH₃ | ||
| ~6.0 | Triplet of doublets | ²JH-F ≈ 55, ²JH-P ≈ 10 | CH F₂ | |
| ¹³C | ~16 | Doublet | ³JC-P ≈ 6 | -OCH₂C H₃ |
| ~65 | Doublet | ²JC-P ≈ 7 | -OC H₂CH₃ | |
| ~115 | Triplet of doublets | ¹JC-F ≈ 240, ¹JC-P ≈ 160 | C F₂H | |
| ¹⁹F | ~-125 | Doublet of doublets | ²JF-P ≈ 80, ²JF-H ≈ 55 | CF ₂H |
| ³¹P | ~+10 | Triplet | ²JP-F ≈ 80 | P =O |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry and electrospray ionization are particularly valuable for the characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, HRMS is used to confirm the molecular formula C₅H₁₁F₂O₃P. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value, providing a high degree of confidence in the compound's identity.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₅H₁₂F₂O₃P⁺ | 189.0486 |
| [M+Na]⁺ | C₅H₁₁F₂NaO₃P⁺ | 211.0305 |
Electrospray Ionization (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like phosphonates. nih.gov In ESI-MS, this compound is typically observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on these parent ions to induce fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for diethyl phosphonates involve the loss of ethylene (B1197577) from the ethoxy groups and cleavage of the P-C bond.
Chromatographic Purification and Analytical Techniques
Chromatographic techniques are essential for the purification of this compound after its synthesis and for its quantification in various matrices. Both column chromatography and gas chromatography are commonly employed.
Purification of this compound and its derivatives is often achieved using silica (B1680970) gel column chromatography. nih.gov The choice of eluent is critical for achieving good separation. A solvent system of ethyl acetate (B1210297) in hexanes is frequently used, with the polarity being adjusted to achieve an optimal retention factor (Rf) for the target compound. For instance, a gradient of ethyl acetate in hexanes can effectively separate the product from starting materials and byproducts. rochester.edu
For analytical purposes, gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable technique. morressier.comnih.gov Given the volatility of this compound, GC allows for its efficient separation from other components in a mixture. The use of a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is common for the analysis of organophosphorus compounds. journaljpri.com The temperature program of the GC oven is optimized to ensure good peak shape and resolution.
Computational and Theoretical Investigations
Quantum Mechanical Studies of Reaction Mechanisms and Energetics
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the pathways and energy landscapes of chemical reactions. While specific DFT studies on the reaction mechanisms of diethyl (difluoromethyl)phosphonate are not extensively documented in publicly available literature, the principles can be understood by examining related phosphonate (B1237965) compounds.
One of the key reactions involving a close analog, diethyl (bromodifluoromethyl)phosphonate, is its use as a difluorocarbene precursor. This reaction proceeds via a P-C bond cleavage upon basic hydrolysis dtic.mil. A plausible mechanism involves the attack of a hydroxide (B78521) ion on the phosphorus atom, leading to the cleavage of the P-CF2Br bond and subsequent formation of difluorocarbene (:CF2). This highly reactive intermediate can then participate in various cycloaddition and insertion reactions.
DFT studies on similar organophosphorus compounds, such as the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, have been performed to elucidate the reaction mechanism and regioselectivity. rsc.org These studies typically involve locating transition states and calculating activation energy barriers to determine the most favorable reaction pathway. For instance, in the reaction of diethyl trichloro-methyl phosphonate, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to compare the energetics of nucleophilic attack at different atoms. rsc.org
A hypothetical DFT study on a reaction involving this compound, such as its hydrolysis, would likely proceed by mapping the potential energy surface for the approach of a nucleophile (e.g., H2O or OH-) to the phosphorus center. The calculations would aim to identify the transition state structure and determine the activation energy, providing a quantitative measure of the reaction's feasibility. The energetics of such a reaction, including the reaction energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG), can be calculated to predict the thermodynamic favorability of the process.
Table 1: Representative Thermodynamic Data from a DFT Study of a Phosphonate Reaction
| Thermodynamic Parameter | Calculated Value (kcal/mol) |
| Reaction Energy (ΔE) | -35.2 |
| Reaction Enthalpy (ΔH) | -35.5 |
| Gibbs Free Energy (ΔG) | -34.8 |
| This table presents hypothetical data based on DFT calculations of a related phosphonate reaction to illustrate the type of information obtained from such studies. The negative values indicate a thermodynamically favorable process. |
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a detailed picture of electron distribution and orbital energies, which are key to predicting how and where a molecule will react. For this compound, an analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. DFT calculations can provide precise values for these orbital energies. For instance, studies on various phosphonate derivatives have utilized DFT at the B3LYP/6-311++G(d,p) level to calculate electronic properties and correlate them with reactivity. ijcce.ac.ir
Another powerful tool for predicting reactivity is the molecular electrostatic potential (MEP) map. walisongo.ac.idresearchgate.netlibretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying electron density. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the phosphoryl oxygen and a positive potential around the phosphorus atom and the hydrogen of the difluoromethyl group, indicating the likely sites for interaction with other molecules.
Table 2: Representative Frontier Molecular Orbital Energies from a DFT Study of a Phosphonate Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -0.52 |
| HOMO-LUMO Gap (ΔE) | 7.33 |
| This table presents hypothetical data based on DFT calculations of a related phosphonate to illustrate the concept of FMO analysis. The specific values for this compound may vary. |
Conformational Analysis and its Impact on Biological Activity
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how the molecule can interact with biological targets such as enzymes. nih.gov Phosphonates, including this compound, are often designed as mimics of phosphate-containing natural substrates or transition states of enzymatic reactions. nih.govnih.gov Their efficacy as inhibitors is highly dependent on their ability to adopt a conformation that fits snugly into the enzyme's active site.
Computational conformational analysis can be used to determine the stable conformations of a molecule and the energy barriers to rotation around its single bonds. For this compound, key rotational barriers would include those around the P-C and C-O bonds. These calculations can help in understanding the flexibility of the molecule and which shapes it is likely to adopt in solution and within a biological environment.
The introduction of the difluoromethyl group in place of a methyl or methylene (B1212753) group can have a significant impact on the conformational preferences and, consequently, the biological activity. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, which can influence the binding affinity of the molecule to its target. researchgate.net For example, in the design of phosphonate-based enzyme inhibitors, locking the conformation of the molecule through structural modifications, such as incorporating it into a ring system, has been shown to be an effective strategy for enhancing inhibitory potency. rsc.org This is because a pre-organized, "bioactive" conformation reduces the entropic penalty of binding to the enzyme.
Table 3: Key Conformational Features of Bioactive Phosphonates
| Phosphonate Derivative | Target Enzyme | Key Conformational Aspect |
| Acyclic Nucleoside Phosphonates | Viral Polymerases | Flexibility of the acyclic chain allows for adoption of a bioactive conformation mimicking the natural substrate. |
| Pyrrolidine-based Phosphonates | Glycosyltransferases | The pyrrolidine (B122466) ring locks the conformation, presenting the phosphonate group in a specific orientation for enzyme binding. rsc.org |
| Phosphonate Analogs of Cyclophostin | Acetylcholinesterase | The stereochemistry (cis/trans) of the ring fusion dramatically affects inhibitory activity, highlighting the importance of precise 3D structure. nih.gov |
| This table provides examples of how conformational features are critical for the biological activity of various phosphonate compounds. |
Emerging Trends and Future Directions in Diethyl Difluoromethyl Phosphonate Research
Advancements in Photocatalytic Difluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. In the realm of difluoromethylation, this approach has facilitated the generation of the difluoromethyl radical (•CF2H) from various precursors. While much of the early focus was on reagents like sodium difluoromethanesulfinate (CF2HSO2Na), recent advancements have highlighted the potential of phosphonate-containing reagents in photoredox-catalyzed transformations. researchgate.net
One significant development is the photoredox-catalyzed phosphoryldifluoromethylation of arenes. This method allows for the direct introduction of the P(O)(OEt)2CF2 group onto aromatic rings, showcasing a novel application for phosphonate-based reagents in a photocatalytic cycle. The proposed mechanism often involves the generation of a phosphoryldifluoromethyl radical, (EtO)2P(O)CF2•, which then engages with the aromatic substrate. researchgate.net
The development of novel photocatalytic systems, such as those based on organic semiconductors or synergistic dual-active-centered covalent organic frameworks (COFs), has further broadened the scope of these reactions. rsc.orgnih.gov These systems can operate under mild conditions, often using green oxidants like molecular oxygen, and exhibit high functional group tolerance. researchgate.netbioorganica.com.ua While not always directly employing diethyl (difluoromethyl)phosphonate as the radical precursor, these advancements create new opportunities for its derivatives and for the development of novel phosphonate-based reagents tailored for photocatalytic activation.
Table 1: Comparison of Selected Photocatalytic Difluoromethylation Methods
| Photocatalyst System | Difluoromethyl Source | Substrate Scope | Key Advantages |
| Organic Dyes (e.g., Rose Bengal) | CF2HSO2Na | Heterocycles | Metal-free, uses O2 as a green oxidant. researchgate.netbioorganica.com.uanih.gov |
| Iridium or Ruthenium Complexes | CF2HPPh3Br | Indoles | High efficiency for specific heterocycles. |
| Covalent Organic Frameworks (COFs) | NaSO2CF2H | Heterocycles (including bioactive molecules) | High yields, excellent functional group tolerance, recyclable catalyst. nih.gov |
| Organic Semiconductor | Zn(SO2CF2H)2 (DFMS) | Heteroarenes | Milder alternative to peroxide activation of DFMS. rsc.org |
This table is generated based on data from recent research articles and provides a comparative overview of different photocatalytic approaches.
Strategies for Late-Stage Difluoromethylation
Late-stage functionalization (LSF) is a critical strategy in drug discovery, enabling the rapid diversification of complex molecules and the optimization of lead compounds. The introduction of the difluoromethyl group at a late stage can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. nih.govsemanticscholar.org
A notable example of late-stage difluoromethylation involves the use of diethyl bromodifluoromethylphosphonate . This reagent has been successfully employed as a difluorocarbene source for the large-scale synthesis of ABBV-2222, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR). This application underscores the industrial relevance and scalability of synthetic methods utilizing derivatives of this compound. rsc.org
Other strategies for LSF often rely on the generation of the difluoromethyl radical, which can then be used to functionalize complex, drug-like molecules. nih.gov Reagents such as zinc difluoromethanesulfinate (DFMS) have been shown to be effective for the direct C-H difluoromethylation of a wide array of nitrogen-containing heterocycles under mild, user-friendly conditions. nih.govacs.org These radical-based methods offer complementary approaches to those involving difluorocarbene, expanding the toolkit available to medicinal chemists for introducing the CF2H group into intricate molecular architectures. researchgate.net
Development of Novel Difluoromethylation Reagents
The quest for more efficient, selective, and user-friendly difluoromethylation methods has spurred the development of a host of new reagents. While this compound and its bromo-derivative remain valuable, the field has seen the emergence of powerful alternatives.
A landmark development was the introduction of zinc difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS) by Baran and coworkers. nih.govacs.orgnih.govresearchgate.net This stable, easy-to-handle solid serves as an excellent source of the difluoromethyl radical upon treatment with an oxidant like tert-butyl hydroperoxide. Its invention has significantly broadened the scope of direct C-H difluoromethylation of heterocycles.
Other notable reagents that have been developed include:
(SIPr)Ag(CF2H) : A thermally stable silver complex that can be used in transition metal-catalyzed difluoromethylation reactions. chinesechemsoc.org
(DMPU)2Zn(CF2H)2 : An isolable and user-friendly zinc reagent that has been successfully used in copper- and nickel-catalyzed difluoromethylations of aryl halides. chinesechemsoc.org
Difluoromethyl Phenyl Sulfone (PhSO2CF2H) : A versatile reagent that can act as a source for both the difluoromethyl anion ([CF2H]−) and a difluoromethylene dianion equivalent ([CF2]2−). nih.gov
Chlorodifluoromethyl Phenyl Sulfone : A non-ozone-depleting difluorocarbene source. rsc.org
These reagents, while not directly derived from this compound, represent the broader trend towards developing more robust and versatile methods for introducing the difluoromethyl group, setting a high bar for future reagent design.
Expansion of Substrate Scope and Enhanced Functional Group Tolerance in Synthetic Applications
A primary goal in the development of new synthetic methods is the expansion of their applicability to a wide range of substrates with diverse functional groups. Research in difluoromethylation has made significant strides in this area.
Initially, many methods were limited to specific classes of compounds. However, recent advancements have enabled the difluoromethylation of a broader array of substrates, including:
Heteroarenes : A wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, can now be efficiently difluoromethylated, often with high regioselectivity. researchgate.netrsc.orgnih.govacs.org
Alkenes : Carbo-difluoromethylation of alkenes allows for the simultaneous introduction of a CF2H group and another alkyl or aryl group. researchgate.net
Arylboronic acids : Palladium-catalyzed phosphoryldifluoromethylation of arylboronic acids with BrCF2P(O)(OEt)2 provides a route to aryl-CF2-phosphonates. researchgate.net
Furthermore, modern difluoromethylation protocols exhibit significantly improved functional group tolerance. Mild reaction conditions, particularly those employed in photoredox catalysis, allow for the presence of sensitive functional groups that would not be compatible with harsher, more traditional methods. rsc.orgnih.gov This enhanced tolerance is crucial for applications in the synthesis of complex natural products and in late-stage functionalization of drug candidates. researchgate.net
Interdisciplinary Applications in Drug Discovery and Chemical Biology beyond Direct Phosphate (B84403) Mimicry
The difluoromethylene phosphonate (B1237965) group, readily accessible from this compound, is well-established as a non-hydrolyzable bioisostere of the phosphate group. researchgate.netnih.govresearchgate.net This property has been widely exploited in the design of enzyme inhibitors. However, the applications of this motif and the broader CF2H group are expanding into new interdisciplinary areas.
One exciting frontier is the use of difluoromethylene phosphonate-containing amino acids as chemical tools to study kinase-dependent signal transduction. nih.gov For example, a stable mimic of phosphoserine, where the phosphate ester is replaced by the isopolar, dianionic (α,α-difluoromethylene)phosphonate group, can be incorporated into peptides and proteins. This "constitutive phosphorylation" mimic allows researchers to study protein-protein interactions and signaling pathways that are dependent on phosphorylation, without the complication of enzymatic dephosphorylation. nih.gov
Beyond strict bioisosterism, the CF2H group itself is now recognized for its unique electronic properties, acting as a "lipophilic hydrogen bond donor". nih.govsemanticscholar.org This characteristic allows it to mimic hydroxyl or thiol groups in certain biological contexts while simultaneously enhancing properties like membrane permeability. This dual functionality opens up new avenues in rational drug design, moving beyond the simple replacement of phosphate groups.
Identification of Persistent Challenges and Open Questions in Difluoromethylene Phosphonate Chemistry
Despite the significant progress in the chemistry of difluoromethylene phosphonates, several challenges and unanswered questions remain, representing active areas of ongoing research. researchgate.netbioorganica.com.ua
One of the persistent challenges is the synthesis of difluoromethylene bisphosphonate analogs of biologically important diphosphates. While methods exist, they can be complex and result in modest yields, highlighting the need for more efficient and robust synthetic strategies. researchgate.net
The development of stereoselective methods for the synthesis of chiral difluoromethylene phosphonates is another key area. While some approaches exist, such as those starting from chiral precursors, general and highly enantioselective catalytic methods are still in high demand. nih.gov
Furthermore, while radical and nucleophilic difluoromethylation methods have become more sophisticated, questions regarding reaction mechanisms, particularly the precise nature of the reactive intermediates and the factors controlling regioselectivity in complex substrates, continue to be investigated. researchgate.netnih.gov For instance, the reactivity of the lithium salt of this compound is known to be limited by its thermal instability, which presents a continuous challenge in its application.
Finally, a deeper understanding of the subtle interactions of the CF2H and CF2P(O)(OR)2 groups within biological systems is needed. While the concepts of phosphate mimicry and lipophilic hydrogen bond donation are powerful, a more nuanced picture of their influence on protein structure, dynamics, and function will be crucial for the future design of more effective therapeutic agents and chemical probes. nih.govsemanticscholar.org
Q & A
Q. What are the recommended methods for synthesizing diethyl (difluoromethyl)phosphonate?
this compound can be synthesized via copper-mediated cross-coupling using iodonium salts and TMSCF₂PO(OEt)₂ under mild conditions, yielding high functional group tolerance and excellent yields . Alternative routes include displacement reactions with cuprous difluoromethyl (diethyl)phosphonate, as demonstrated in allylic bromide substitutions, followed by oxidation and stereoselective epoxidation . Reformatsky-like reactions and Claisen condensation pathways are also viable for derivatives .
Q. How can researchers ensure the purity and correct identification of this compound during synthesis?
Analytical techniques such as ³¹P NMR (chemical shifts in the δ 10–20 ppm range for phosphonates) and gas-phase chromatography (retention time comparisons with standards) are critical . Isotopic labeling (e.g., ¹⁸O-enriched water) can validate regioselectivity in intermediates, while IR spectroscopy confirms functional groups (e.g., 4.15-μ band for phosphonates) .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
While not classified as hazardous, precautions include:
- Storing the compound at 2–8°C in inert conditions to prevent decomposition .
- Avoiding moisture and heat during synthesis .
- Using ice to stabilize enzymes or heat-labile components in assays involving phosphonates .
Advanced Research Questions
Q. How does the electronic nature of the difluoromethyl group influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing difluoromethyl group reduces electron density at the phosphorus center, enhancing electrophilicity. This effect is evident in Sharpless epoxidation, where the group disfavors nucleophilic attack at the more substituted carbon, leading to 97% regioselectivity in epoxide ring-opening reactions . In copper-mediated couplings, the group stabilizes transition states, enabling efficient cross-coupling with aryl/vinyl iodides .
Q. What strategies optimize regioselectivity in phosphonate derivative synthesis using this compound?
- Reaction condition tuning : Acid-catalyzed ring-opening with ¹⁸O-labeled water confirms regioselectivity via NMR analysis .
- Catalyst design : Copper salts (e.g., CuI) improve coupling efficiency with iodonium salts, achieving >90% yields in aryl/heteroaryl difluoromethylphosphonates .
- Steric/electronic modulation : Substituents on the phosphonate backbone alter transition-state accessibility, as shown in Horner-Wadsworth-Emmons olefinations .
Q. How does this compound enhance high-temperature stability in lithium-ion battery electrolytes?
At 0.5 wt%, this compound reduces Delta ASI (a measure of impedance growth) by 3.7% in lithium-ion cells at 60°C. The mechanism likely involves forming a stable solid-electrolyte interphase (SEI) layer through decomposition products that passivate electrode surfaces, minimizing electrolyte degradation .
Q. What analytical techniques distinguish this compound from impurities?
Q. How can neurotoxicity risks be assessed for this compound?
- Structural analog studies : Compare with diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate, which underwent bacterial reverse mutation (Ames) and micronucleus assays to evaluate genotoxicity .
- In vitro models : Use neuroblastoma cell lines to assess mitochondrial dysfunction or oxidative stress linked to fluorinated phosphonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
